2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Description
2-[(2,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative featuring a carbamoyl group substituted with a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h7-9,12-13H,3-6H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDLWOZQUQGXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with cyclohexane-1-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core cyclohexane-1-carboxylic acid scaffold with diverse carbamoyl substitutions. Key analogs include:
Key Observations :
- Electronic Effects : The 2,4-dimethylphenyl group in the target compound introduces steric bulk and moderate electron-donating properties, contrasting with electron-withdrawing groups (e.g., bromo in ) or polar substituents (e.g., methoxy in ).
- Biological Relevance: Analogs with diethylamino () or sulfonamide groups (e.g., ) are often associated with enhanced bioavailability or target binding due to improved solubility or hydrogen-bonding capacity.
Physicochemical Properties
While direct data for the target compound is unavailable, extrapolation from analogs suggests:
Functional Comparisons in Agrochemical Contexts
Several analogs are documented in fungicidal patents. For example:
- Strobilurin Derivatives : Compounds like pyraclostrobin (A.1.14 in ) share a β-methoxyacrylate motif but differ in core structure. The carbamoyl group in the target compound may mimic the Qo site inhibition mechanism of strobilurins, though this requires validation.
- Complex III Inhibitors : Fenpicoxamid (A.2.4 in ) and related Qi site inhibitors feature substituted pyridine-carboxamides, highlighting the importance of carbamoyl orientation for binding efficacy.
Biological Activity
2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 448254-83-9 |
| Functional Groups | Carbamoyl, Carboxylic Acid |
The structural arrangement of the functional groups in this compound is critical for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing the carbamoyl moiety have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring significantly enhances antitumor activity. For example, substitutions at the para position with electron-donating groups have been linked to increased potency against cancer cells .
Enzyme Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition can lead to therapeutic effects in neurodegenerative diseases. The IC50 values for related carbamate compounds indicate moderate inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments using HepG2 cell lines revealed that several derivatives of carbamate compounds exhibit mild cytotoxic effects, which is an important consideration for their therapeutic use. The selectivity index calculated for these compounds indicates a favorable profile for further optimization and development as potential drug candidates .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a structurally similar compound showed significant growth inhibition in various cancer cell lines, including HT29 and Jurkat cells. The study highlighted that modifications to the phenyl ring could enhance activity, particularly through hydrophobic interactions with target proteins .
Study 2: Enzyme Interaction
Another investigation focused on the enzyme inhibition properties of carbamate derivatives. The results indicated that certain modifications led to improved binding affinity and selectivity towards AChE compared to standard inhibitors like rivastigmine. This suggests that this compound could be a promising candidate for further research in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
